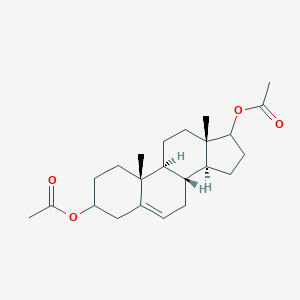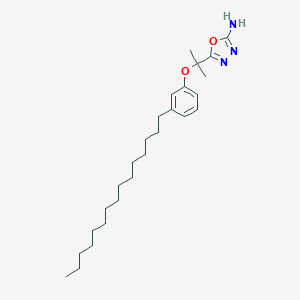![molecular formula C9H11N3 B054809 1-Isopropyl-1H-imidazo[4,5-c]pyridine CAS No. 120759-63-9](/img/structure/B54809.png)
1-Isopropyl-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-1H-imidazo[4,5-c]pyridine (IPIP) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. IPIP belongs to the class of imidazopyridines and has a molecular formula of C11H12N2.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-1H-imidazo[4,5-c]pyridine is not fully understood, but it is believed to act on various molecular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of various cancer cell lines. This compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isopropyl-1H-imidazo[4,5-c]pyridine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of chemical stability. However, there are also some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 1-Isopropyl-1H-imidazo[4,5-c]pyridine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the study of the molecular targets of this compound and its mechanism of action. Further research is also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, the potential use of this compound as a therapeutic agent for various diseases needs to be further explored.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has significant potential for various scientific research applications. Its unique chemical properties and potential therapeutic applications make it an important area of study. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine involves the reaction of 2-aminopyridine and isopropyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product. Various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been used to confirm the structure and purity of this compound.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-1H-imidazo[4,5-c]pyridine has shown potential applications in various fields of scientific research. It has been extensively studied for its pharmacological properties and has been found to exhibit significant activity against various diseases. This compound has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
| 120759-63-9 | |
Molekularformel |
C9H11N3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
1-propan-2-ylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-7(2)12-6-11-8-5-10-4-3-9(8)12/h3-7H,1-2H3 |
InChI-Schlüssel |
FETMPBFMCVHSCX-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=C1C=CN=C2 |
Kanonische SMILES |
CC(C)N1C=NC2=C1C=CN=C2 |
Synonyme |
1H-Imidazo[4,5-c]pyridine,1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


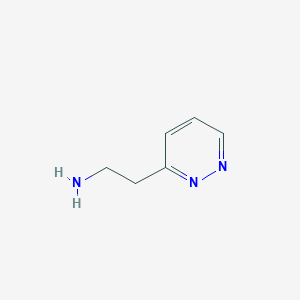
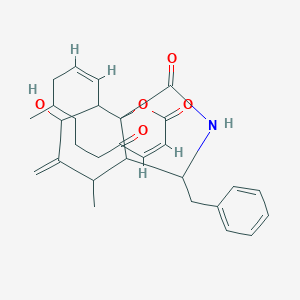
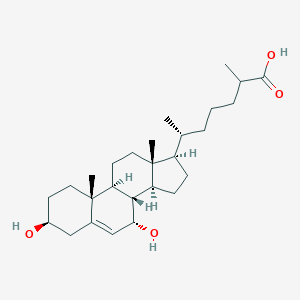

![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
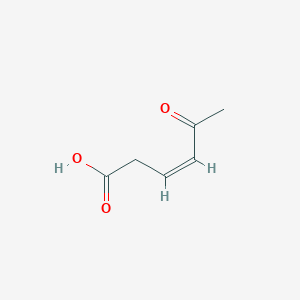
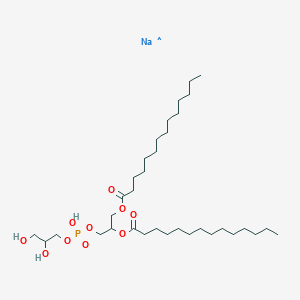



![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
